molecular formula C19H15N3O5 B2776609 (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 868358-22-9

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B2776609
CAS No.: 868358-22-9
M. Wt: 365.345
InChI Key: QXUZXHJTAPEUCL-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The development of ordered polyamides through direct polycondensation showcases the applications of complex organic compounds in creating structured materials with specific properties. Ueda and Sugiyama (1994) discuss the synthesis of ordered polyamides using symmetric and non-symmetric monomers, highlighting the compound's role in achieving high molecular weight polymers with inherent viscosities up to 0.30 dL/g (Ueda & Sugiyama, 1994).

Organic Synthesis and Fluorescence

Research on fluorescence derivatisation of amino acids for biological assays emphasizes the utility of compounds with complex functionalities, such as the discussed compound, in creating fluorescent derivatives for biomedical applications. Frade et al. (2007) elaborate on coupling 3-(Naphthalen-1-ylamino)propanoic acid to amino acids, resulting in derivatives with strong fluorescence, which is crucial for biological assays (Frade et al., 2007).

Colorimetric Sensing

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions exemplifies the relevance of advanced synthetic compounds in environmental monitoring and chemical sensing. Younes et al. (2020) discovered that certain derivatives exhibit drastic color changes in response to fluoride anions, showcasing their potential in developing sensitive detection methods for anions in solutions (Younes et al., 2020).

Photoluminescence Properties

Kotaka, Konishi, and Mizuno (2010) explored the photoluminescence properties of π-extended fluorene derivatives, which include functional groups like cyano and nitro. These compounds demonstrate high fluorescence quantum yields and solvatochromic properties, suggesting their application in developing novel fluorescent materials and dyes (Kotaka, Konishi, & Mizuno, 2010).

Drug Delivery Systems

Wolf et al. (2004) highlight the potential of benzamide derivatives in targeted drug delivery for melanoma treatment. By conjugating benzamide derivatives with alkylating cytostatics, they achieved compounds with enhanced toxicity against melanoma cells, demonstrating the compound's application in designing more effective melanoma therapies (Wolf et al., 2004).

Properties

IUPAC Name

(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-11-3-4-15(12(2)5-11)21-19(23)14(9-20)6-13-7-17-18(27-10-26-17)8-16(13)22(24)25/h3-8H,10H2,1-2H3,(H,21,23)/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUZXHJTAPEUCL-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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